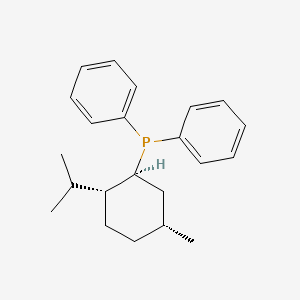
((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related phosphine ligands involves the reaction of a phosphine group with organic substrates. For example, the synthesis of cis,cis-1,3,5-tris(diphenylphosphino)cyclohexane (tdppcy) is achieved by treating the phosphine with specific reagents to form metal complexes with unique structures . Although the synthesis of the specific molecule is not detailed, the general approach to synthesizing phosphine ligands typically involves the careful selection of starting materials and reaction conditions to achieve the desired chiral centers and phosphine coordination.
Molecular Structure Analysis
Phosphine ligands can adopt various molecular structures depending on their coordination with metal centers. The paper on tdppcy describes the formation of metal complexes with structures resembling that of adamantane . This suggests that phosphine ligands can induce specific geometries in metal complexes, which can be crucial for their catalytic or structural roles. The exact molecular structure of "(1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine" would likely depend on its coordination environment and the steric and electronic demands of the substituents on the cyclohexyl ring.
Chemical Reactions Analysis
The reactivity of phosphine ligands with metal centers can lead to a variety of chemical reactions. For instance, the tdppcy ligand reacts with Mo and Ir complexes to yield octahedral and trigonal-bipyramidal complexes, respectively . These complexes can undergo further transformations, such as oxidation and reduction, demonstrating the dynamic nature of phosphine-metal interactions. The specific reactivity patterns of "(1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine" would be influenced by the electronic properties of the diphenylphosphine group and the steric hindrance provided by the isopropyl and methyl substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphine ligands are closely related to their molecular structure and the nature of their metal complexes. The paper on tdppcy describes the use of VT 31P{1H} NMR spectroscopy to study the fluxional behavior of pentacoordinate complexes . Such studies are essential for understanding the dynamics of ligand-metal interactions and the stability of the resulting complexes. The physical properties, such as solubility and melting point, and chemical properties, like acidity and basicity of the phosphine, would be determined by the substituents on the cyclohexyl ring and the overall three-dimensional structure of the molecule.
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYDOEXXFGNVRZ-COPCDDAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370366 |
Source


|
| Record name | [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine | |
CAS RN |
43077-29-8 |
Source


|
| Record name | [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

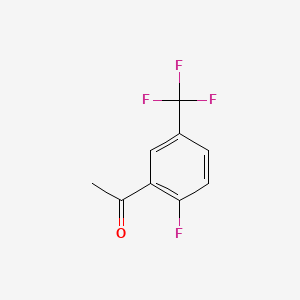
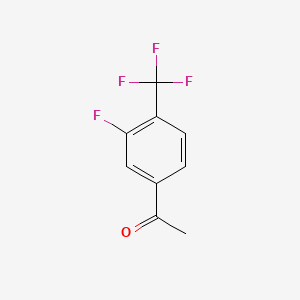

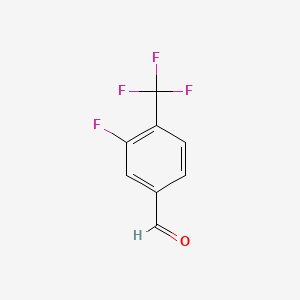
![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)

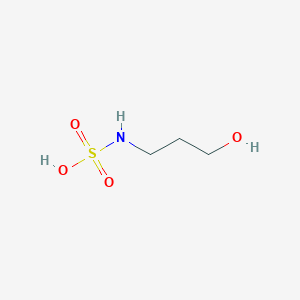

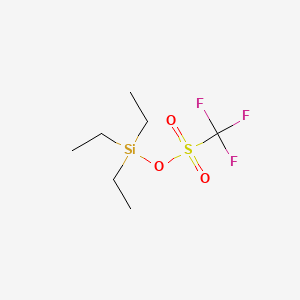



![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)
